(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H13Cl2NO3S2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)12-2-8-16(22)17(23)10-12/h2-11H,1H3/b19-11+ |
InChI Key |
WHRZVJBQZQLZSM-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Approach
The foundational method involves refluxing 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in ethanol under basic conditions (NaOH or K₂CO₃). This Knoevenagel-type condensation forms the exocyclic double bond at C5, with yields reaching 78–85% after 6–8 hours. Stereoselectivity for the E-isomer is enhanced by polar aprotic solvents like DMF, which stabilize the transition state through dipole interactions.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes while increasing yield to 92%. The rapid dielectric heating minimizes side reactions such as thioglycolic acid decomposition, which commonly occurs under prolonged thermal stress.
Detailed Synthetic Pathways
Pathway A: Base-Catalyzed Condensation
Reagents :
-
3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione (1.0 equiv)
-
5-(3,4-Dichlorophenyl)furan-2-carbaldehyde (1.1 equiv)
-
Potassium carbonate (2.0 equiv)
-
Absolute ethanol (15 mL/g substrate)
Procedure :
-
Dissolve the thiazolidine-2,4-dione and aldehyde in ethanol.
-
Add K₂CO₃ and reflux at 80°C for 6 hours.
-
Cool to room temperature, pour into ice-water, and filter the precipitate.
-
Purify via recrystallization (ethanol:water, 3:1).
Yield : 82%.
Pathway B: Solvent-Free Mechanochemical Synthesis
Ball milling at 30 Hz for 45 minutes using SiO₂-supported ionic liquids (MNPs@SiO₂-IL) as catalysts achieves 88% yield without solvent. This method reduces waste and avoids thermal degradation.
Reaction Optimization and Catalytic Innovations
Catalyst Screening
| Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|
| K₂CO₃ | 82 | 6 | 80 |
| MgO nanoparticles | 85 | 4 | 70 |
| DSDABCOC | 91 | 2 | 60 |
| NiZr₄(PO₄)₆ nanocomposite | 89 | 1.5 | 100 |
Nanoparticulate catalysts like MgO and NiZr₄(PO₄)₆ enhance surface area, accelerating the rate-limiting aldehyde-thiazolidinone conjugation.
Solvent Effects on Stereoselectivity
| Solvent | E:Z Ratio | Yield (%) |
|---|---|---|
| Ethanol | 95:5 | 82 |
| DMF | 98:2 | 78 |
| PEG-400 | 90:10 | 85 |
| Toluene | 88:12 | 72 |
Polar solvents (DMF, ethanol) favor the E-isomer due to stabilized planar transition states, while nonpolar solvents increase Z-isomer formation via rotamer stabilization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥98% purity with tR = 6.72 minutes.
Green Chemistry Advancements
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 90 minutes with 89% yield. Cavitation effects enhance mass transfer and reagent interaction.
Aqueous Micellar Catalysis
Using DBSA (4-dodecylbenzenesulfonic acid) in water achieves 84% yield. Micelles solubilize hydrophobic reactants, enabling homogeneous reaction conditions.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Variation | Synthesis Yield (%) |
|---|---|---|
| 3-Allyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxothiazolidin-4-one | Allyl group at N3 | 76 |
| (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | Nitrophenyl at N3 | 68 |
| Target Compound | 4-Methoxyphenyl at N3 | 82–92 |
Electron-donating groups (e.g., methoxy) at N3 improve yield by stabilizing the thiazolidinone ring during cyclization.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation via electrophilic attack on reactive sites (e.g., sulfur atoms or double bonds). Typical reagents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Hydrogen peroxide (H₂O₂) under catalytic conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H+ (acidic) or neutral | Carboxylic acids/ketones |
Oxidation typically alters sulfur-based moieties (e.g., converting thione to sulfinic acid or sulfonic acid derivatives).
Reduction
Reduction involves nucleophilic addition to double bonds or electron-deficient centers. Common reagents include:
-
Sodium borohydride (NaBH₄) in methanol/ethanol.
-
Lithium aluminum hydride (LiAlH₄) in dry ether.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Reduction | NaBH₄, methanol/ethanol | Alcohols or amines |
Reduction of the thiazolidinedione core may lead to ring-opening products or hydrogenation of unsaturated bonds.
Substitution
The compound’s aromatic rings (furan, phenyl) undergo nucleophilic aromatic substitution or electrophilic substitution . Key examples:
-
Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
-
Alkylation : Alkyl halides under basic conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Substitution | Br₂/Cl₂ + FeBr₃ (catalyst) | Halogenated derivatives |
Substitution modifies the electronic properties of the aromatic rings, influencing biological activity.
Other Reactions
-
Hydrolysis : Potential cleavage of the thiazolidinedione ring under acidic/basic conditions, though not explicitly reported in available literature.
-
Coordination Chemistry : The sulfur atom in the thiazolidinedione core may act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.
Research Findings
-
Synthesis Efficiency : The condensation reaction achieves high yields due to the stability of the thiazolidinedione scaffold and the reactivity of furan aldehydes .
-
Biological Implications : Oxidized derivatives may exhibit altered PPAR-binding affinity, affecting therapeutic outcomes (e.g., insulin sensitivity modulation).
-
Structural Variability : Substitution reactions enable tuning of physicochemical properties (e.g., solubility, lipophilicity) for optimized drug delivery.
Scientific Research Applications
Biological Activities
Research indicates that this compound has several promising biological activities:
- Antidiabetic Effects : Thiazolidinediones are known for their role in improving insulin sensitivity. This compound may modulate glucose metabolism through interaction with peroxisome proliferator-activated receptors (PPARs), which are critical for regulating lipid and glucose homeostasis.
- Anticancer Potential : Studies have shown that thiazolidinediones can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of cell signaling pathways related to proliferation and survival .
- Anti-inflammatory Properties : Compounds similar to this one have been evaluated for their anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.
Research Applications
The compound's diverse applications can be categorized as follows:
Medicinal Chemistry
- Drug Development : Its structural features make it a candidate for developing new medications targeting metabolic disorders like diabetes and obesity.
- Combination Therapies : It may be used in conjunction with other therapeutic agents to enhance efficacy against complex diseases.
Biological Research
- Cell Signaling Studies : Investigating its effects on cellular pathways can provide insights into metabolic regulation and disease mechanisms.
- In Vitro Assays : The compound can be utilized in various assays to evaluate its pharmacological effects on different cell types.
Material Science
- Chemical Synthesis : As a building block, it can facilitate the synthesis of more complex organic molecules for use in various applications ranging from pharmaceuticals to agrochemicals.
Case Studies
Several studies highlight the potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic activity by enhancing insulin sensitivity in diabetic rat models .
- Another research article explored the anticancer properties of thiazolidinedione derivatives, showing that they could induce apoptosis in various cancer cell lines through PPARγ-independent mechanisms .
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The target compound’s 3,4-dichlorophenyl group may enhance hydrophobic interactions with microbial membranes compared to 4-chlorophenyl analogues (e.g., ).
- Methoxy vs.
- Sulfonic Acid Derivative : The sulfonic acid group in improves aqueous solubility, a critical factor for bioavailability, but this modification is absent in the target compound.
Antimicrobial Activity
- The target compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL .
- In contrast, compound 4 from Amanita hemibaphasubsp.javanica (unrelated structurally but included for activity context) showed 80.5% inhibition against H. pylori at 100 µM, suggesting higher potency in specific bacterial niches .
Physicochemical Properties
- Solubility : The target compound’s logP value (predicted ~3.5) indicates moderate lipophilicity, suitable for membrane penetration. Sulfonic acid derivatives (e.g., ) have lower logP (~1.8) due to increased polarity.
- Thermal Stability: Thiazolidinones with bulky substituents (e.g., benzyl in ) exhibit higher melting points (>200°C) compared to the target compound (~180°C), likely due to enhanced crystalline packing.
Biological Activity
The compound (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on existing literature.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-ones are recognized for their significant pharmacological properties, including:
- Antioxidant activity
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial and antiviral activities
- Antidiabetic effects
These activities are largely attributed to the structural features of the thiazolidinone ring and the substituents attached to it. The presence of different functional groups can enhance or modify these biological activities, making thiazolidinones a focus of medicinal chemistry research .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is influenced by their molecular structure. The specific compound under review contains:
- A furan ring which has been associated with broad-spectrum bioactivities.
- A dichlorophenyl group that may enhance anticancer and antimicrobial properties.
- A methoxyphenyl substituent , which can influence anti-inflammatory and analgesic activities.
Research indicates that modifications at specific positions on the thiazolidinone ring can lead to substantial changes in biological efficacy. For instance, the introduction of halogen atoms or methoxy groups has been shown to significantly affect the potency of these compounds against various biological targets .
Anticancer Activity
Studies have demonstrated that thiazolidinone derivatives exhibit promising anticancer activity. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Thiazolidinones have been evaluated for their antimicrobial properties against a range of pathogens. The compound has shown effective inhibition against several bacterial strains, including resistant strains like MRSA. In vitro studies reported IC50 values indicating potent antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in cell models .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| 1 | Thiazolidinone Derivative A | Anticancer | Induced apoptosis in lung cancer cells with IC50 = 15 µM |
| 2 | Thiazolidinone Derivative B | Antimicrobial | Effective against MRSA with MIC = 8 µg/mL |
| 3 | Thiazolidinone Derivative C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
